3,5-Dimethoxyphenylacetyl chloride
Overview
Description
3,5-Dimethoxyphenylacetyl chloride: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylacetyl chloride can be synthesized through the acylation of 3,5-dimethoxyphenylacetic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction is exothermic and must be carried out under controlled conditions to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and efficient stirring mechanisms. The reaction mixture is continuously monitored for temperature and pressure to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyphenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3,5-dimethoxyphenylacetic acid.
Reduction: It can be reduced to 3,5-dimethoxyphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous base or water.
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions.
3,5-Dimethoxyphenylacetic Acid: Formed through hydrolysis.
3,5-Dimethoxyphenylethanol: Formed through reduction.
Scientific Research Applications
Chemistry: 3,5-Dimethoxyphenylacetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. It is used in the development of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxyphenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The methoxy groups on the phenyl ring enhance its reactivity by donating electron density through resonance, making the carbonyl carbon more electrophilic.
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylacetyl chloride
- 2,5-Dimethoxyphenylacetyl chloride
- Phenylacetyl chloride
Comparison: 3,5-Dimethoxyphenylacetyl chloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences its reactivity and the types of derivatives it can form. Compared to 3,4-dimethoxyphenylacetyl chloride and 2,5-dimethoxyphenylacetyl chloride, the 3,5-substitution pattern provides different steric and electronic effects, leading to variations in reaction outcomes and product profiles.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFRGNIOMCGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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